Product packaging for JWH-007-d9 Hydrochloride(Cat. No.:)

JWH-007-d9 Hydrochloride

Cat. No.: B12421075
M. Wt: 431.0 g/mol
InChI Key: RHYMGBAYGRUKNZ-VARXMWCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH-007-d9 Hydrochloride is a deuterated analog of the synthetic cannabinoid JWH-007, specifically designed for use as an internal standard in advanced analytical research and toxicology studies . The incorporation of nine deuterium atoms (d9) into the pentyl side chain creates a distinct mass shift that enables precise and reliable quantification of the parent compound JWH-007 in complex biological matrices using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), thereby minimizing analytical variability and improving data accuracy . JWH-007 is a potent analgesic chemical from the naphthoylindole family, originally synthesized by Dr. John W. Huffman, which acts as a cannabinoid receptor agonist at both the CB1 and CB2 receptors . Its deuterated form is therefore critical for studying the pharmacokinetics and biotransformation of this compound. In vitro biotransformation studies suggest that phase I metabolites of JWH-007 can retain significant affinity for the CB1 receptor, indicating that metabolic conversion does not necessarily abolish its biological activity . This research standard is essential for scientists investigating the metabolism, detection, and disposition of synthetic cannabinoids in controlled systems. This product is strictly labeled "For Research Use Only" (RUO). It is intended solely for laboratory analysis and is not for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H30ClF2NO B12421075 JWH-007-d9 Hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H30ClF2NO

Molecular Weight

431.0 g/mol

IUPAC Name

(1S,5R)-3-[bis(4-fluorophenyl)methoxy]-8-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-8-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C24H29F2NO.ClH/c1-2-3-14-27-21-12-13-22(27)16-23(15-21)28-24(17-4-8-19(25)9-5-17)18-6-10-20(26)11-7-18;/h4-11,21-24H,2-3,12-16H2,1H3;1H/t21-,22+,23?;/i1D3,2D2,3D2,14D2;

InChI Key

RHYMGBAYGRUKNZ-VARXMWCISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Canonical SMILES

CCCCN1C2CCC1CC(C2)OC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl

Origin of Product

United States

Significance of Deuterated Standards in Analytical Chemistry

Chemical Synthesis of JWH-007 (Parent Compound)

Elucidation of Internal Standard Functionality for JWH-007 Quantification

JWH-007-d9 Hydrochloride is specifically designed to be used as an internal standard for the quantification of JWH-007 in various samples, typically using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). caymanchem.com When analyzing a sample, a known amount of the deuterated standard (JWH-007-d9) is added at the beginning of the sample preparation process. texilajournal.com Because the deuterated standard is chemically almost identical to the analyte (JWH-007), it behaves similarly during extraction, derivatization, and injection into the analytical instrument. scispace.com However, due to the mass difference between hydrogen and deuterium, the deuterated standard can be distinguished from the analyte by the mass spectrometer. By comparing the signal of the analyte to the known concentration of the internal standard, a precise and accurate quantification of JWH-007 can be achieved. clearsynth.com This method effectively corrects for any loss of analyte during sample preparation and for variations in instrument response. texilajournal.com

Deuteration Strategies for this compound

Advantages of Stable Isotope Labeling in Methodological Development

The use of stable isotope-labeled compounds, such as JWH-007-d9, offers several distinct advantages in the development and validation of analytical methods. adesisinc.com

Enhanced Accuracy and Precision : Stable isotope-labeled internal standards significantly improve the accuracy and precision of quantitative analysis by compensating for variations in sample preparation and instrument response. clearsynth.comadesisinc.com

Correction for Matrix Effects : In complex biological samples, other compounds can interfere with the ionization of the analyte, a phenomenon known as matrix effects. Because the deuterated internal standard co-elutes with the analyte and experiences similar matrix effects, it allows for effective correction of these interferences. clearsynth.comtexilajournal.com

Improved Method Robustness : The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions. clearsynth.com

Increased Sensitivity and Selectivity : Chemical isotope labeling can improve the sensitivity, selectivity, and accuracy of mass spectrometry analysis. chromatographyonline.com

FeatureAdvantage of Stable Isotope Labeling
Accuracy High, due to correction for sample loss and instrument variability. clearsynth.comadesisinc.com
Precision High, as it minimizes the impact of random errors. clearsynth.comtexilajournal.com
Matrix Effect Compensation Excellent, as the internal standard and analyte behave similarly. clearsynth.comtexilajournal.com
Method Robustness High, leading to more reliable and reproducible results. clearsynth.com

Pharmacological Characterization and Receptor Interactions

Cannabinoid Receptor Binding Kinetics and Affinity

In Vitro Binding Studies at CB1 and CB2 Receptors for JWH-007

In vitro binding assays have been utilized to determine the affinity of JWH-007 for cannabinoid receptors. These studies measure the concentration of the compound required to displace a radiolabeled ligand from the receptors, expressed as the inhibition constant (Ki). JWH-007 demonstrates a strong binding affinity for both CB1 and CB2 receptors, with Ki values in the low nanomolar range. caymanchem.comglpbio.com Specifically, it avidly binds to CB1 with a Ki of 9.5 nM and to CB2 with a Ki of 2.9 nM. caymanchem.comcaymanchem.comglpbio.com This indicates a slightly higher affinity for the CB2 receptor over the CB1 receptor. wikipedia.org

Binding Affinity of JWH-007 at Cannabinoid Receptors
ReceptorKi Value (nM)Source
CB19.50 wikipedia.orgcaymanchem.comcaymanchem.comglpbio.com
CB22.94 wikipedia.org

Comparative Analysis of Receptor Selectivity and Potency with Endogenous Cannabinoids and Reference Agonists

When compared to the primary psychoactive component of cannabis, (-)-trans-Δ⁹-tetrahydrocannabinol (Δ⁹-THC), JWH-007 exhibits significantly greater binding potency at both cannabinoid receptors. caymanchem.comcaymanchem.com The binding affinity of Δ⁹-THC is reported with Ki values of 41 nM for CB1 and 36 nM for CB2. caymanchem.comcaymanchem.com This comparison highlights JWH-007 as a more potent cannabinoid receptor agonist than Δ⁹-THC. While JWH-007 binds strongly to both receptors, its approximately 3.2-fold higher affinity for CB2 (Ki of 2.94 nM) versus CB1 (Ki of 9.50 nM) demonstrates a degree of selectivity for the CB2 receptor. wikipedia.org

Comparative Binding Affinities (Ki, nM)
CompoundCB1 Receptor (Ki, nM)CB2 Receptor (Ki, nM)Source
JWH-0079.52.9 caymanchem.comcaymanchem.com
Δ⁹-THC4136 caymanchem.comcaymanchem.com

Molecular Mechanisms of Receptor Activation

G-Protein Coupled Receptor (GPCR) Signaling Pathway Modulation

The CB1 and CB2 receptors are members of the Class A (rhodopsin-like) family of G-protein coupled receptors (GPCRs). mdpi.comnih.gov As an agonist, JWH-007 binds to these receptors and induces a conformational change. This change facilitates the interaction with and activation of intracellular heterotrimeric G-proteins. mdpi.com The CB1 receptor predominantly couples to pertussis toxin-sensitive Gi/o proteins. mdpi.comnih.gov Upon activation, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of various downstream effector proteins to produce a cellular response. mdpi.commdpi.com

Downstream Intracellular Signaling Cascades (e.g., cAMP, MAPK activation)

Activation of the Gi/o pathway by a CB1 receptor agonist like JWH-007 leads to several downstream signaling events. The primary and most characterized pathway involves the Gαi subunit inhibiting the enzyme adenylyl cyclase. mdpi.com This action results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). mdpi.commdpi.com

While the predominant signaling is through Gi proteins, CB1 receptors can also couple to other G-proteins, such as Gs, which stimulates adenylyl cyclase and increases cAMP levels. mdpi.comnih.gov Studies on synthetic cannabinoids have shown they can differentially regulate G-protein coupling, with some compounds capable of both inhibiting and, at high concentrations, stimulating cAMP production. mdpi.comnih.gov The dissociated Gβγ subunit can also activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade. mdpi.com

Preclinical Pharmacological Profiles (JWH-007)

Preclinical studies in animal models have been conducted to characterize the in vivo effects of JWH-007. In murine models, JWH-007 demonstrates a pharmacological profile comparable to that of Δ⁹-THC. caymanchem.comcaymanchem.com It produces a characteristic tetrad of behavioral responses associated with CB1 receptor activation in rodents, which includes antinociception (pain relief), catalepsy (immobility), hypothermia (reduced body temperature), and suppression of spontaneous motor activity. caymanchem.comcaymanchem.com

In Vivo Investigations of Cannabimimetic Activity in Murine Models

In vivo studies in murine models are crucial for characterizing the pharmacological profile of synthetic cannabinoids like JWH-007. These investigations assess the compound's ability to produce effects similar to those of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis. nih.govresearchgate.net JWH-007 has been shown to be a potent cannabinoid receptor agonist, avidly binding to both CB1 and CB2 receptors with Kᵢ values of 9.5 nM and 2.9 nM, respectively. caymanchem.com This binding affinity is notably higher than that of Δ⁹-THC, which binds to CB1 and CB2 receptors with Kᵢ values of 41 nM and 36 nM, respectively. caymanchem.com This potent receptor interaction translates to significant cannabimimetic activity in animal models.

The evaluation of cannabimimetic activity in mice typically involves a battery of tests designed to measure the central nervous system effects characteristic of cannabinoid agonists. nih.govnih.gov Research demonstrates that JWH-007 produces effects comparable to Δ⁹-THC in these murine studies, confirming its classification as a compound with significant cannabis-like activity. caymanchem.com The primary behavioral and physiological effects observed are mediated through the activation of cannabinoid receptors, particularly the CB1 receptor located within the central nervous system. nih.govnih.gov

CompoundCB1 Receptor Kᵢ (nM)CB2 Receptor Kᵢ (nM)
JWH-0079.52.9
Δ⁹-THC4136

Assessment of Receptor-Mediated Behavioral Phenotypes (e.g., spontaneous activity, antinociception, hypothermia, catalepsy)

The cannabimimetic effects of JWH-007 are further characterized by its performance in a series of validated behavioral and physiological assessments in mice, often referred to as the cannabinoid tetrad. caymanchem.comnih.gov These tests evaluate specific receptor-mediated phenotypes that are hallmarks of CB1 receptor activation. nih.govresearchgate.net JWH-007 performs comparably to Δ⁹-THC in murine studies assessing these core effects. caymanchem.com

Spontaneous Activity: Cannabinoid agonists typically suppress locomotor activity. nih.govnih.gov In murine models, administration of compounds like JWH-073, a related synthetic cannabinoid, leads to a transient decrease in motor activity. nih.govresearchgate.net JWH-007 produces a similar reduction in spontaneous movement, consistent with its function as a CB1 agonist. caymanchem.com

Antinociception: This refers to the suppression of pain perception. The tail-flick test is a common method used to measure analgesia, where an increase in the latency to remove the tail from a heat source indicates an antinociceptive effect. nih.gov Synthetic cannabinoids have been shown to increase the pain threshold in mice. nih.gov JWH-007 demonstrates antinociceptive properties comparable to those of Δ⁹-THC. caymanchem.com

Hypothermia: Activation of CB1 receptors can induce a transient decrease in core body temperature. nih.govnih.gov This physiological response is a reliable indicator of cannabimimetic activity. nih.gov JWH-007 induces hypothermia in a manner that is comparable to Δ⁹-THC in murine models. caymanchem.com

Catalepsy: This is a state of immobility and is often assessed using the ring or bar test, where the time an animal remains in a fixed, unusual posture is measured. nih.gov Cannabinoid-induced catalepsy is a well-established CB1 receptor-mediated effect. nih.govnih.gov JWH-007 has been observed to produce catalepsy in mice, with a performance profile similar to that of Δ⁹-THC. caymanchem.com

Behavioral PhenotypeObserved Effect in Murine ModelsPerformance of JWH-007
Spontaneous ActivityDecrease in locomotor movementPerforms comparably to Δ⁹-THC caymanchem.com
AntinociceptionReduced sensitivity to painful stimuliPerforms comparably to Δ⁹-THC caymanchem.com
HypothermiaDecrease in core body temperaturePerforms comparably to Δ⁹-THC caymanchem.com
CatalepsyInduction of an immobile, trance-like statePerforms comparably to Δ⁹-THC caymanchem.com

Metabolic Pathway Elucidation and Biotransformation

In Vitro Metabolic Studies

In vitro models, such as hepatic microsomes and hepatocytes, are fundamental tools for investigating the metabolism of xenobiotics by simulating the enzymatic processes that occur in the liver. nih.gov

Identification of Phase I and Phase II Metabolites Using Hepatic Microsome and Hepatocyte Incubation Models

Incubation of JWH-007 with human liver microsomes (HLMs) has revealed that the compound undergoes extensive Phase I metabolism. The primary metabolic routes identified are oxidation reactions, leading to the formation of several metabolites. dshs-koeln.de

Phase I Metabolism: The main biotransformation pathways for JWH-007 in HLMs include:

Monohydroxylation: This is a major pathway, with hydroxylation occurring at various positions on the molecule, particularly on the N-alkyl (pentyl) chain. dshs-koeln.de

Dihydroxylation: The formation of dihydroxylated metabolites has also been observed, although typically in lower amounts compared to monohydroxylated products. dshs-koeln.de

Carboxylation: Oxidation of the pentyl side chain can lead to the formation of a carboxylic acid metabolite, specifically the N-pentanoic acid metabolite. dshs-koeln.denih.gov

Dehydrogenation: The formation of metabolites with a double bond on the alkyl chain has also been noted. dshs-koeln.de

Phase II Metabolism: While specific in vitro studies detailing the Phase II metabolism of JWH-007 are limited, it is a well-established principle that Phase I metabolites of synthetic cannabinoids, particularly hydroxylated ones, undergo conjugation to form more water-soluble compounds for excretion. nih.govresearchgate.net The most common Phase II reaction is glucuronidation. It is therefore highly probable that the hydroxylated metabolites of JWH-007 are further metabolized into glucuronide conjugates. nih.govnih.gov Studies on the closely related JWH-018 have confirmed that its hydroxylated metabolites are substrates for various UDP-glucuronosyltransferase (UGT) enzymes. nih.gov

Metabolic PhaseReaction TypeDescription
Phase IMonohydroxylationAddition of one hydroxyl (-OH) group, primarily on the N-pentyl chain.
Phase IDihydroxylationAddition of two hydroxyl (-OH) groups.
Phase ICarboxylationOxidation of the N-pentyl chain to a carboxylic acid.
Phase IDehydrogenationFormation of a double bond on the N-pentyl chain.
Phase II (Inferred)GlucuronidationConjugation of hydroxylated metabolites with glucuronic acid.

Enzymatic Systems Involved in Biotransformation (e.g., Cytochrome P450 Isoforms)

The Phase I metabolism of JWH-007 is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. While a comprehensive enzymatic mapping for JWH-007 is not fully detailed in the available literature, studies have provided insights into the key isoforms involved.

One study directly implicated CYP2C9 in the in vitro biotransformation of JWH-007. Research on structurally similar synthetic cannabinoids, such as JWH-018 and JWH-019, has identified a broader range of CYP450 enzymes responsible for their metabolism. These studies suggest that CYP1A2, CYP2C9, CYP2C19, and CYP3A4 are significant contributors to the oxidation of naphthoylindoles. nih.govmdpi.comnih.gov Given the structural similarity, it is plausible that these isoforms are also involved in the metabolism of JWH-007.

CYP450 IsoformRole in JWH-007 MetabolismEvidence Level
CYP2C9Directly implicated in biotransformation.Direct (for JWH-007)
CYP1A2Major contributor to the metabolism of related compounds (e.g., JWH-018, JWH-019). nih.govmdpi.comInferred
CYP3A4Involved in the metabolism of several synthetic cannabinoids. nih.govInferred
CYP2C19Contributes to the metabolism of related compounds (e.g., JWH-019). mdpi.comInferred

In Vivo Metabolite Identification (Non-Human Models)

While in vivo studies specifically using JWH-007 in non-human models are not extensively documented in publicly available research, data from human urine analysis and studies on similar compounds in animal models provide a strong basis for understanding its metabolic fate. The metabolic profiles of many synthetic cannabinoids have been shown to be similar between rats and humans. researchgate.net

Characterization of Metabolite Excretion Profiles in Biological Matrices

In vivo studies on JWH-007 and other synthetic cannabinoids have primarily focused on urine as the biological matrix for metabolite identification due to its non-invasive collection and higher concentration of metabolites. researchgate.net Analysis of human urine samples from individuals who have consumed JWH-007 has confirmed the presence of several Phase I metabolites. nih.gov The parent compound is often found in very low concentrations or is entirely absent in urine, indicating extensive metabolism. nih.gov

The major metabolites detected in vivo are consistent with those identified in in vitro studies, namely monohydroxylated, dihydroxylated, and carboxylated products. nih.gov These metabolites are typically excreted as glucuronide conjugates, which are often hydrolyzed during sample preparation to facilitate their detection. nih.gov

Structural Elucidation of Major Metabolites

The structural characterization of JWH-007 metabolites has been achieved using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The major in vivo metabolites of JWH-007 that have been structurally elucidated include:

Monohydroxylated metabolites: Primarily hydroxylation on the pentyl side chain.

Dihydroxylated metabolites: Further oxidation of the monohydroxylated metabolites.

N-pentanoic acid metabolite: Formed through the oxidation of the terminal carbon of the pentyl chain. nih.gov

These findings from human studies are considered indicative of the major metabolites that would be present in non-human models.

Role of Deuterated Analogs in Metabolic Profiling

Deuterated analogs, such as JWH-007-d9 hydrochloride, play a critical role in the metabolic profiling and quantification of drugs. The substitution of hydrogen atoms with deuterium (B1214612) results in a compound that is chemically identical to the parent drug but has a higher mass.

The primary application of this compound in metabolic studies is as an internal standard for analytical quantification. researchgate.net In methods like LC-MS/MS, a known amount of the deuterated analog is added to biological samples before processing. Because the deuterated standard has nearly identical chemical and physical properties to the non-deuterated analyte (JWH-007 and its metabolites), it experiences similar extraction efficiency and ionization effects in the mass spectrometer. This allows for accurate correction of any sample loss during preparation and variations in instrument response, leading to precise and accurate quantification of the target compounds. researchgate.net

While not specifically documented for JWH-007-d9, deuterated compounds can also be used in metabolic stability assays and reaction phenotyping to help elucidate metabolic pathways by tracking the fate of the labeled compound.

Application of JWH-007-d9 as an Internal Standard in Metabolic Research

In the quantitative analysis of JWH-007 and its metabolites, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable results, particularly when employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov this compound, a deuterated analog of JWH-007, serves this essential role. caymanchem.com Its utility lies in its chemical and physical similarity to the analyte of interest, allowing it to mimic the behavior of the non-labeled compound during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization response enable the correction for any analyte loss during sample processing and for variations in instrument response, a phenomenon known as matrix effects. uniklinik-freiburg.de

The application of JWH-007-d9 as an internal standard has been demonstrated in a validated LC-MS/MS method for the detection and partial quantification of the major metabolites of 18 synthetic cannabinoids, including those of JWH-007, in urine samples. uniklinik-freiburg.de This method showcases the importance of using a deuterated internal standard to ensure the quality of the analytical data. The validation of such methods typically includes the assessment of several key parameters to establish their performance characteristics.

Below are interactive data tables summarizing the validation parameters of an LC-MS/MS method that utilizes JWH-007-d9 as an internal standard for the analysis of synthetic cannabinoid metabolites. uniklinik-freiburg.de

Table 1: Analytical Performance of an LC-MS/MS Method Using JWH-007-d9 Internal Standard

ParameterValue
Limit of Detection (LOD)0.01 - 0.25 ng/mL
Lower Limit of Quantification (LLOQ)0.05 - 0.25 ng/mL

Table 2: Precision and Accuracy of the Validated LC-MS/MS Method

ParameterConcentration LevelsResult
Intraday Precision0.07, 0.7, and 7 ng/mL< 15 %
Interday Precision0.07, 0.7, and 7 ng/mL< 15 %
Maximum Relative Standard Deviation (RSD)Not Applicable10.6 %
Maximum BiasNot Applicable8.3 %

These tables illustrate the high sensitivity, precision, and accuracy of the analytical method when JWH-007-d9 is employed as an internal standard, reinforcing its critical role in the reliable quantification of JWH-007 metabolites in complex biological matrices.

Advanced Analytical Methodologies and Forensic Science Applications

Chromatographic Separation Techniques

Chromatographic methods are central to the separation of synthetic cannabinoids from endogenous compounds in biological samples. The near-identical chromatographic behavior of JWH-007-d9 Hydrochloride to its non-deuterated counterpart ensures that it co-elutes, which is a critical characteristic for an internal standard.

Gas chromatography-mass spectrometry is a robust technique for the analysis of synthetic cannabinoids. In GC-MS analysis, this compound is introduced into the sample at the beginning of the preparation process. It traverses the entire analytical procedure alongside the target analyte, JWH-007.

The primary role of this compound in GC-MS is to compensate for any loss of the analyte during sample preparation and to account for variability in the injection volume and ionization efficiency in the mass spectrometer. The mass spectrum of JWH-007-d9 will exhibit a mass shift corresponding to the nine deuterium (B1214612) atoms, allowing for its distinct detection from the parent compound. For example, the molecular ion peak of JWH-007-d9 will be 9 atomic mass units higher than that of JWH-007. This mass difference is crucial for selected ion monitoring (SIM) or full-scan data analysis, enabling accurate quantification.

While specific fragmentation patterns for JWH-007-d9 are not extensively published, they are expected to be analogous to JWH-007, with the corresponding mass shifts in the fragment ions containing the deuterated pentyl chain. The common fragments of synthetic cannabinoids with an indole (B1671886) core often include the indole-containing fragments, and for JWH-007-d9, these would be heavier by 9 amu if the pentyl group is retained. nih.gov

Table 1: Theoretical Mass Spectral Data for JWH-007 and JWH-007-d9

Compound Molecular Formula Formula Weight Key Mass Spectral Feature
JWH-007 C₂₅H₂₅NO 355.5 Molecular Ion (M+)

This table is illustrative and based on the addition of nine deuterium atoms.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) offers high sensitivity and selectivity for the analysis of synthetic cannabinoids and their metabolites in biological fluids. researchgate.net this compound is an exemplary internal standard for these methods.

In LC-MS/MS, the analysis is typically performed using multiple reaction monitoring (MRM), which involves monitoring a specific precursor-to-product ion transition. nih.gov For JWH-007-d9, the precursor ion would be its protonated molecule [M+H]⁺, which is 9 Daltons heavier than that of JWH-007. The product ions would also show a corresponding mass shift if the deuterium atoms are on the fragmented portion of the molecule. The use of deuterated standards like JWH-007-d9 is critical for accurate quantification as they compensate for matrix effects and variations in instrument response. shimadzu.com

High-resolution mass spectrometry can also be employed to distinguish and quantify JWH-007, with JWH-007-d9 as an internal standard, based on their exact masses. future4200.com

Table 2: Illustrative LC-MS/MS MRM Transitions for JWH-007-d9

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
JWH-007-d9 365.3 [Specific to fragmentation] [Optimized value]

Note: Specific product ions and collision energies would need to be determined empirically during method development.

Sample Preparation and Matrix Effects in Forensic Toxicology

The accurate analysis of synthetic cannabinoids in biological specimens is highly dependent on effective sample preparation to remove interfering substances.

Common extraction techniques for synthetic cannabinoids from biological matrices include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE). nih.govbiotage.comunitedchem.com this compound, as an internal standard, is added to the biological sample (e.g., blood, urine, or oral fluid) prior to the extraction process. caymanchem.com

The rationale for adding the deuterated standard at the initial stage is to ensure that it experiences the same extraction conditions and potential for loss as the target analyte. By measuring the final concentration of JWH-007-d9, the efficiency of the extraction can be determined and used to correct the calculated concentration of JWH-007. For instance, if 50% of the JWH-007-d9 is recovered, it is assumed that 50% of the JWH-007 was also recovered, and the final result is adjusted accordingly. Studies have shown that for synthetic cannabinoids, extraction recoveries can range from 44% to 110%. nih.gov

Matrix effects, such as ion suppression or enhancement, are a significant challenge in quantitative LC-MS analysis, particularly with complex biological samples. longdom.org These effects occur when co-eluting endogenous components from the matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification.

The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. researchgate.net Since JWH-007-d9 co-elutes with JWH-007 and has the same ionization characteristics, any ion suppression or enhancement that affects the analyte will also affect the internal standard to a similar degree. By using the ratio of the analyte response to the internal standard response for quantification, the variability caused by matrix effects is minimized. The matrix effect for synthetic cannabinoids can be significant, with values ranging from -73% (suppression) to +52% (enhancement) being reported. nih.gov

Method Validation in Forensic Research Settings

The validation of analytical methods is a critical requirement in forensic toxicology to ensure the reliability and accuracy of results. nih.govashdin.com The use of this compound is an integral part of the validation of quantitative methods for JWH-007. Key validation parameters that are assessed with the use of a deuterated internal standard include:

Accuracy: The closeness of the measured concentration to the true concentration. JWH-007-d9 helps to improve accuracy by correcting for procedural losses and matrix effects.

Precision: The degree of agreement among a series of measurements. The internal standard helps to reduce variability in the analytical process, thereby improving precision.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. The use of an internal standard helps to establish a more reliable linear relationship over a range of concentrations.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. While the internal standard does not directly lower these limits, it ensures their accurate determination.

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. The co-variance of the analyte and internal standard responses contributes to the method's robustness.

Table 3: Compound Names Mentioned in the Article

Compound Name
JWH-007

Determination of Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The validation of any quantitative analytical method begins with establishing its sensitivity, defined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. jddtonline.info

In the analysis of synthetic cannabinoids, these limits are crucial for detecting the substances in biological matrices where concentrations can be exceedingly low. For instance, in a comprehensive LC-MS/MS method developed for the quantification of various synthetic cannabinoids and their metabolites, the LODs were determined to be in the range of 0.5–10 ng/mL. nih.gov Another study focusing on JWH-018 and JWH-073 established a limit of detection of 0.01 ng/mL for each analyte. researchgate.net While specific LOD/LOQ values for JWH-007 using this compound as an internal standard are method-dependent, the data from related compounds underscores the high sensitivity of modern chromatographic techniques.

Table 1: Example LOD and LOQ for Synthetic Cannabinoids in Analytical Methods

AnalyteMethodMatrixLODLOQSource
Various Synthetic CannabinoidsLC-MS/MSUrine0.5–10 ng/mLNot Specified nih.gov
JWH-018LC-MS/MSSerum0.01 ng/mL0.05 ng/mL researchgate.net
JWH-073LC-MS/MSSerum0.01 ng/mL0.05 ng/mL researchgate.net
Cinnarizine (Example)UV SpectrophotometryCapsules0.042 µg/mL0.42 µg/mL researchgate.net

Evaluation of Linearity, Accuracy, and Precision

Method validation rigorously assesses linearity, accuracy, and precision to ensure reliable and reproducible results. jddtonline.infonih.gov

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a given range. For synthetic cannabinoids, methods typically show excellent linearity, with correlation coefficients (r) often exceeding 0.99. researchgate.net For example, a validated method for JWH-018 and JWH-073 demonstrated a linear dynamic range from 0.05 to 50 ng/mL. researchgate.net

Accuracy refers to the closeness of a measured value to a known true value. jddtonline.info It is often expressed as a percentage of recovery. In non-clinical dose formulation analysis, accuracy values are expected to be within 100 ± 10% for solutions. nih.gov For methods analyzing JWH-018 and JWH-073 in serum, inter-run accuracy was reported between 97.7% and 107.0%. researchgate.net

Precision measures the degree of agreement among a series of measurements of the same sample. jddtonline.info It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability, intermediate precision, and reproducibility. jddtonline.info For JWH-018 and JWH-073, inter-run imprecision was found to be between 4.8% and 7.2%. researchgate.net The use of a deuterated internal standard like this compound is fundamental to achieving such high levels of accuracy and precision, as it compensates for variations during sample preparation and analysis.

Table 2: Example Validation Parameters for JWH-018 and JWH-073 Analysis

ParameterJWH-018JWH-073Source
Linear Dynamic Range0.05-50 ng/mL0.05-50 ng/mL researchgate.net
Intra-run Imprecision3.9-10.3%3.5-6.2% researchgate.net
Inter-run Imprecision6.5-7.2%4.8-5.5% researchgate.net
Intra-run Accuracy95.9-112.7%92.6-104.7% researchgate.net
Inter-run Accuracy99.1-107.0%97.7-102.0% researchgate.net

Long-Term Stability of Analytes and Standards in Research Samples

Understanding the stability of synthetic cannabinoids in biological matrices is critical for forensic toxicology to ensure that the detected concentration reflects the concentration at the time of sample collection. ojp.gov Studies have shown that storage conditions significantly impact analyte stability.

A comprehensive study on the stability of 84 synthetic cannabinoids in serum found that while most substances demonstrated good freeze-thaw stability, long-term storage at room temperature or 4°C led to worse results compared to storage at -20°C. researchgate.net Specifically, 82 of the 84 compounds were stable for at least one month when stored at -20°C, and 51 remained stable for up to 315 days. researchgate.net For cannabinoids in oral fluid collected with a Quantisal™ device, analytes were generally stable for up to two months when stored at 4°C. nih.gov These findings highlight the importance of freezing biological samples to maintain the integrity of synthetic cannabinoid analytes for potential re-analysis. researchgate.net

Application in Forensic Toxicology Research for Synthetic Cannabinoid Monitoring

The proliferation of synthetic cannabinoids presents a significant challenge for forensic toxicology laboratories. nih.govmums.ac.ir These substances are potent, structurally diverse, and constantly evolving to circumvent legislation. nih.gov this compound plays a crucial role as an internal standard in sophisticated analytical methods, such as LC-MS/MS, which are essential for the unambiguous identification and quantification of JWH-007 and related compounds in forensic samples. caymanchem.commums.ac.irscispace.com The use of such standards is vital for monitoring the prevalence of these drugs in cases of severe intoxication and fatalities. scispace.com

Development of Screening and Confirmatory Assays for JWH-007 and its Metabolites

The forensic analysis of synthetic cannabinoids typically involves a two-step process: screening and confirmation.

Screening Assays: Initial screening often employs immunoassays, which are designed for rapid, high-throughput analysis. caymanchem.comresearchgate.net However, these tests may have limitations in detecting newer synthetic cannabinoids or may show cross-reactivity with different compounds. researchgate.netnih.gov

Confirmatory Assays: Positive screening results must be confirmed using a more specific and sensitive technique, most commonly GC-MS or LC-MS/MS. nih.govcaymanchem.com These methods separate individual compounds and identify them based on their mass-to-charge ratio and fragmentation patterns. caymanchem.com In these confirmatory assays, a deuterated internal standard like this compound is added to every sample. Because the internal standard is chemically identical to the analyte (JWH-007) but has a different mass, it behaves similarly during extraction and analysis, allowing for precise quantification by correcting for any loss of analyte during sample preparation. caymanchem.com Since many synthetic cannabinoids are extensively metabolized, confirmatory methods must also target the major urinary metabolites, as the parent compound is often undetectable in urine. nih.govresearchgate.netnih.gov

Research on Emerging Trends in Synthetic Cannabinoid Detection

The landscape of synthetic cannabinoid abuse is characterized by the continuous emergence of new chemical structures. cdpe.orgresearchgate.net This creates a constant challenge for forensic laboratories, which must rapidly adapt their methods to detect these novel psychoactive substances (NPS). researchgate.net

Current research focuses on developing more flexible and comprehensive analytical strategies. High-resolution mass spectrometry (HRMS) is becoming an increasingly valuable tool, as it allows for the non-targeted screening of samples, making it possible to identify novel compounds without having prior reference standards. researchgate.net Data can also be retrospectively analyzed for new compounds as they emerge. caymanchem.com The synthesis and availability of analytical reference standards and their deuterated analogs, such as JWH-007 and this compound, are fundamental to this effort, enabling the development and validation of robust detection methods and the creation of comprehensive spectral libraries for forensic identification. caymanchem.comcaymanchem.com

Structure Activity Relationship Sar and Computational Chemistry

JWH-007 Structure-Activity Relationships at Cannabinoid Receptors

JWH-007 is a potent agonist for both CB1 and CB2 receptors, with reported binding affinities (Ki) of 9.5 nM for CB1 and 2.9 nM for CB2 caymanchem.comwikipedia.org. These values indicate a strong interaction with both receptor subtypes. The structure-activity relationship (SAR) of JWH-007 and related compounds has been explored to understand how different parts of the molecule contribute to this high affinity and activity nih.govmdpi.com.

The indole (B1671886) ring is a core component of the JWH-007 structure, and modifications to this ring system can significantly impact receptor binding.

N-Alkyl Chain Length: The length of the N-linked alkyl chain on the indole ring is a critical determinant of binding affinity. Studies on a series of N-alkyl naphthoylindoles have shown that increasing the length of this chain can lead to better predicted binding affinity nih.govnih.gov. For instance, the pentyl chain present in JWH-007 is associated with high potency. Other active N-alkyl substituents include n-butyl, n-hexyl, 2-heptyl, and cyclohexylethyl groups wikipedia.org. In a series of C3-naphthyl indole analogs lacking a C2 methyl group, the affinity for the CB2 receptor increased significantly when moving from an ethyl to a propyl group, while the CB1 affinity remained low nih.gov. Maximum potency for both CB1 and CB2 was observed with butyl, pentyl, and hexyl chains nih.govmdpi.com.

Substitution on the Indole Ring: The presence and position of substituents on the indole ring itself also play a role. JWH-007 possesses a methyl group at the 2-position of the indole ring. It has been determined that this 2-methyl group is not essential for CB1 binding and may even increase affinity for the CB2 receptor wikipedia.org. In fact, the 2-desmethyl derivative of JWH-007, known as JWH-018, exhibits a slightly higher binding affinity for the CB1 receptor (Ki = 9.00 nM) while maintaining the same high affinity for CB2 (Ki = 2.94 nM) wikipedia.org. This suggests that small substituents at the 2-position are well-tolerated and can modulate selectivity between the cannabinoid receptors mdpi.com.

The 3-(1-naphthoyl) group is another key pharmacophore of JWH-007. Modifications to this part of the molecule can alter both binding affinity and receptor selectivity.

Carbonyl Group: A computational study revealed that the carbonyl group linking the naphthalene (B1677914) and indole moieties is an important structural feature influencing the predicted CB1 binding affinity nih.govnih.gov.

Substitutions on the Naphthalene Ring: While JWH-007 itself is unsubstituted on the naphthoyl ring, related analogs have been synthesized to explore the effects of substituents. For example, adding a pentyl chain to the naphthalene moiety of JWH compounds can result in stable and strong hydrophobic interactions with key residues of the CB1 receptor nih.govnih.gov.

CompoundIndole N1-SubstituentIndole C2-SubstituentCB1 Ki (nM)CB2 Ki (nM)Selectivity
JWH-007 n-PentylMethyl9.502.94CB2 (3.2x)
JWH-018 n-PentylHydrogen9.002.94CB2 (3.1x)
JWH-073 n-ButylHydrogen8.912.4CB1 (1.4x)
JWH-015 n-PropylMethyl16413.8CB2 (11.9x)

Data compiled from multiple sources wikipedia.orgmdpi.comwikipedia.org.

Molecular Modeling and Docking Simulations

Computational methods such as molecular modeling and docking simulations provide insights into how JWH-007 interacts with the CB1 and CB2 receptors at an atomic level. These techniques help in predicting the binding orientation and calculating the binding energy of the ligand-receptor complex.

Docking studies have been performed to understand the interaction between JWH compounds and an active-state model of the CB1 receptor nih.govnih.govcore.ac.uk. These simulations show that JWH ligands successfully dock into the binding pocket of the CB1 receptor core.ac.uk.

The interactions are predominantly hydrophobic. Key amino acid residues within the CB1 receptor that form strong hydrophobic interactions with JWH compounds include Phe170, Phe174, Phe177, Phe200, Phe268, and Trp279 nih.govnih.gov. The naphthalene and indole substructures of the JWH ligands are involved in these interactions core.ac.uk. Specifically, π-π stacking interactions between the aromatic rings of the ligand and residues like Phe174 and Phe268 are observed nih.gov.

Some studies have also identified potential hydrogen bonding. For instance, the keto-oxygen of some JWH compounds can form hydrogen bonds with residues such as Trp279, Lys192, and Ser383 in the CB1 receptor model core.ac.uk.

The binding conformation of JWH compounds within the receptor's binding pocket is crucial for their activity. In simulations with the JWH-073 group of ligands, it was observed that the ligands bind in similar positions even as the N-alkyl chain length is varied nih.gov.

Binding free energy (ΔG) calculations are used to quantify the strength of the ligand-receptor interaction. These calculations have shown a correlation between the length of the N-alkyl chain on the indole ring and the predicted binding free energies, with longer chains generally leading to more favorable (more negative) ΔG values nih.gov. Molecular dynamics simulations further suggest that complexes of JWH compounds with the CB1 receptor are stable, with the ligand remaining within its initial binding site nih.govnih.gov.

Interaction TypeKey CB1 ResiduesPart of JWH-007 Involved
Hydrophobic InteractionsPhe170, Phe174, Phe177, Phe200, Phe268, Trp279Naphthoyl and Indole rings, Alkyl chain
π-π StackingPhe174, Phe268Naphthoyl and Indole rings
Potential H-BondingTrp279, Lys192, Ser383Carbonyl oxygen

This table summarizes key potential interactions based on computational studies of JWH-family compounds nih.govcore.ac.uk.

Future Directions in Jwh 007 D9 Hydrochloride Research

Development of Novel Analytical Strategies for Comprehensive Detection

The rapid evolution of synthetic cannabinoid structures presents a significant challenge for forensic and clinical toxicology, necessitating the continuous development of robust and comprehensive analytical methods. nih.gov While current strategies involving gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are effective, future research will focus on enhancing the scope and efficiency of detection. nih.govnih.gov

A primary direction is the expansion of high-resolution mass spectrometry (HRMS) techniques. researchgate.net Unlike targeted tandem mass spectrometry (MS-MS), HRMS allows for non-targeted screening, which is invaluable for identifying novel, unanticipated analogs and metabolites in complex biological samples like urine, blood, and hair. nih.govresearchgate.net This approach permits retrospective data analysis, enabling laboratories to re-examine past samples for newly identified compounds without needing to re-run the physical sample. researchgate.net

Furthermore, there is a need to streamline the process of identifying and synthesizing metabolite reference standards. Since many synthetic cannabinoids are extensively metabolized before excretion, analytical methods for urine testing depend on the accurate identification of major metabolites. nih.govresearchgate.net The use of isotopically labeled internal standards, such as JWH-007-d9 hydrochloride, is fundamental to achieving accurate quantification and ensuring the reliability of these methods. oup.com Future strategies may involve predictive metabolism software combined with in vitro models to anticipate major metabolites of new compounds, followed by rapid synthesis of these target molecules and their deuterated analogs.

Finally, advancements in sample preparation and automation will be crucial. Developing more efficient extraction techniques, such as solid-phase microextraction or automated liquid-liquid extraction, can improve sample throughput and reduce matrix effects, leading to more sensitive and reliable detection of parent compounds and their metabolites in various biological matrices. researchgate.net

Advanced Mechanistic Studies of Cannabinoid Receptor Signaling

While it is established that JWH-007 is a potent agonist at CB1 and CB2 receptors, with high binding affinities (Ki = 9.5 nM and 2.9 nM, respectively), a deeper understanding of its functional activity and downstream signaling is required. caymanchem.com Future research will move beyond simple binding assays to explore the nuances of receptor activation and subsequent cellular responses.

Advanced studies will likely employ sophisticated in vitro cellular models to dissect the signaling pathways modulated by JWH-007. The CB1 receptor, a G protein-coupled receptor (GPCR), primarily couples to Gi/Go proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels like G protein-gated inward rectifier K+ (GIRK) channels. nih.govmdpi.com Investigating the efficacy and potency of JWH-007 and its primary metabolites in these specific pathways will provide a more detailed pharmacological profile. acs.org It is known that many synthetic cannabinoids are not only potent but also high-efficacy agonists compared to Δ⁹-THC, which is a partial agonist; this difference may account for the more severe adverse effects sometimes associated with their use. nih.govnih.gov

Another promising research avenue is the study of biased agonism, where a ligand can preferentially activate one signaling pathway over another at the same receptor. Future studies could explore whether JWH-007 or its metabolites exhibit bias toward specific G-protein subtypes or β-arrestin pathways, which could have significant implications for their physiological and toxicological effects. Comparing these detailed signaling fingerprints to those of other synthetic cannabinoids and Δ⁹-THC will help to build comprehensive structure-activity relationships (SAR) that better predict the in vivo effects of new compounds. nih.gov

Exploration of Biotransformation Pathways and Enzyme Kinetics in Diverse Experimental Systems

A comprehensive understanding of the biotransformation of JWH-007 is critical for both detection purposes and for assessing the potential biological activity of its metabolites. hilarispublisher.com Studies have identified that the metabolism of JWH-007 in humans involves several phase I reactions, including monohydroxylation, dihydroxylation, and the formation of N-pentanoic acid metabolites. nih.gov Future research must aim to precisely characterize these pathways and the enzymes responsible.

In vitro studies using human liver microsomes (HLMs) and specific recombinant cytochrome P450 (CYP) enzymes are essential for this purpose. hilarispublisher.com Research on closely related compounds like JWH-018 and JWH-019 has implicated CYP2C9 and CYP1A2 as major contributors to their oxidative metabolism. nih.govmdpi.com Detailed enzyme kinetic studies are needed to determine the Michaelis-Menten constants (KM) and maximum reaction velocities (Vmax) for the formation of each major JWH-007 metabolite by these and other CYP isoforms. mdpi.comnih.gov This information is crucial for predicting the metabolic clearance of the compound and understanding potential drug-drug interactions.

Moreover, exploring biotransformation in diverse experimental systems beyond HLMs, such as human hepatocytes or even animal models, can provide a more complete picture of metabolism and the potential for tissue-specific biotransformation. hilarispublisher.com It is also important to investigate phase II metabolism, where metabolites are conjugated (e.g., with glucuronic acid) to facilitate excretion. researchgate.net Identifying these conjugated metabolites is vital for developing comprehensive analytical methods for urine analysis. The use of JWH-007-d9 as an internal standard is indispensable in these kinetic and metabolic studies to ensure accurate measurement of the parent compound's depletion and the formation of its various metabolites. oup.com

Q & A

How can researchers optimize experimental design for evaluating the stability of JWH-007-d9 Hydrochloride under varying pH conditions?

Basic Research Question
Methodological Answer:
Stability studies should employ accelerated degradation protocols using buffer solutions across physiological pH ranges (1.2–7.4). Use high-performance liquid chromatography (HPLC) to quantify degradation products at timed intervals. For example, incubate this compound at 37°C in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids, and validate results via mass spectrometry to identify breakdown metabolites. Include controls with inert atmospheres (e.g., nitrogen) to isolate pH-specific degradation pathways .

What strategies are recommended to resolve contradictory pharmacokinetic data for this compound across preclinical models?

Advanced Research Question
Methodological Answer:
Contradictions in bioavailability or half-life data may arise from species-specific metabolic differences or assay variability. Implement a cross-species pharmacokinetic (PK) study with standardized dosing and sampling protocols. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK parameters from rodent and primate data. Validate findings with in vitro hepatocyte assays to assess metabolic enzyme activity (e.g., CYP450 isoforms) and protein-binding studies .

How should researchers design in vitro assays to assess receptor-binding specificity of this compound?

Basic Research Question
Methodological Answer:
Use radioligand displacement assays with transfected cell lines expressing cannabinoid receptors (CB1/CB2). Include positive controls (e.g., CP-55,940) and negative controls (non-transfected cells) to validate specificity. Measure IC50 values via competitive binding curves and confirm functional activity with cAMP inhibition assays. For advanced validation, employ CRISPR-edited receptor mutants to isolate binding domains .

What analytical methods are critical for characterizing impurities in synthesized this compound batches?

Basic Research Question
Methodological Answer:
Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with nuclear magnetic resonance (NMR) spectroscopy. Use a C18 column for LC separation and monitor for common synthesis byproducts (e.g., des-methyl intermediates). Quantify impurities against ICH Q3A/B guidelines, ensuring thresholds <0.1% for unidentified impurities. Include stability-indicating methods to distinguish degradation products from synthesis artifacts .

How can factorial design improve formulation development for this compound hydrogels?

Advanced Research Question
Methodological Answer:
Apply a 2³ factorial design to evaluate critical variables: polymer concentration (e.g., carbomer), crosslinking agent, and pH. Measure responses such as viscosity, drug release kinetics, and mucoadhesion. Use response surface methodology (RSM) to optimize parameters. Validate with in vitro Franz diffusion cells and in vivo burn models to correlate formulation properties with therapeutic efficacy .

What protocols mitigate risks when handling this compound in laboratory settings?

Basic Research Question
Methodological Answer:
Follow OSHA and institutional guidelines for hazardous chemicals. Use fume hoods for weighing and solubilizing this compound, and store desiccated at -20°C under inert gas. Conduct regular air monitoring for particulate matter. Include Material Safety Data Sheets (MSDS) with detailed first-aid measures for accidental exposure (e.g., eye irrigation, respiratory support) .

How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Advanced Research Question
Methodological Answer:
Discrepancies may arise from poor bioavailability or off-target effects. Conduct comparative bioavailability studies using intravenous vs. oral dosing. Perform tissue distribution assays (e.g., LC-MS/MS of brain, liver, plasma) to assess blood-brain barrier penetration. Integrate transcriptomic profiling of target tissues to identify compensatory pathways or unexpected receptor interactions .

What statistical approaches are recommended for meta-analysis of preclinical data on this compound?

Advanced Research Question
Methodological Answer:
Use random-effects models to account for inter-study variability. Extract dose-response data and normalize outcomes (e.g., efficacy as % reduction in inflammation). Apply Egger’s regression test to assess publication bias. For translational relevance, calculate the "predictive interval" to estimate the likelihood of replicating effects in human trials .

How can researchers validate the selectivity of this compound for CB1 receptors in complex biological matrices?

Advanced Research Question
Methodological Answer:
Use selective CB1 antagonists (e.g., rimonabant) in competitive binding assays with brain homogenates. Perform confocal microscopy with fluorescent-tagged JWH-007-d9 to visualize receptor colocalization. Validate specificity via knockout models (e.g., CB1-/- mice) and assess off-target activity against GPCR panels (e.g., β-arrestin recruitment assays) .

What ethical considerations are critical when designing animal studies for this compound?

Basic Research Question
Methodological Answer:
Adhere to ARRIVE 2.0 guidelines for preclinical reporting. Minimize animal numbers via power analysis and use humane endpoints (e.g., tumor size thresholds). For behavioral studies, avoid prolonged isolation stress. Submit protocols to institutional IACUC committees, emphasizing analgesia protocols and post-procedural monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.